molecular formula C20H18FN3O2 B15003856 N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide

Cat. No.: B15003856
M. Wt: 351.4 g/mol
InChI Key: WGWPWVJGMIOHFW-UHFFFAOYSA-N
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Description

N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-METHYL-13-BENZOXAZOLE-7-CARBOXAMIDE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-METHYL-13-BENZOXAZOLE-7-CARBOXAMIDE typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-METHYL-13-BENZOXAZOLE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-METHYL-13-BENZOXAZOLE-7-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-METHYL-13-BENZOXAZOLE-7-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

  • N-[2-(5-FLUORO-1H-INDOL-3-YL)ETHYL]ACETAMIDE
  • 5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYL THIOSEMICARBAZIDE

Uniqueness

N-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-METHYL-13-BENZOXAZOLE-7-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both indole and benzoxazole moieties.

Properties

Molecular Formula

C20H18FN3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-1,3-benzoxazole-7-carboxamide

InChI

InChI=1S/C20H18FN3O2/c1-11-14(16-10-13(21)6-7-17(16)23-11)8-9-22-20(25)15-4-3-5-18-19(15)26-12(2)24-18/h3-7,10,23H,8-9H2,1-2H3,(H,22,25)

InChI Key

WGWPWVJGMIOHFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCNC(=O)C3=C4C(=CC=C3)N=C(O4)C

Origin of Product

United States

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